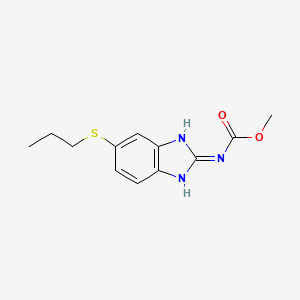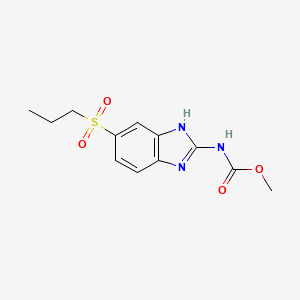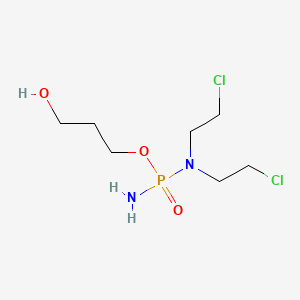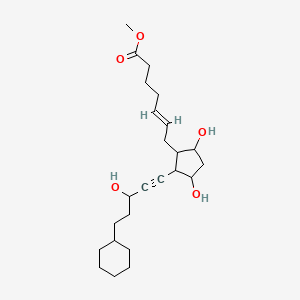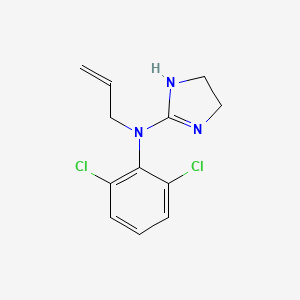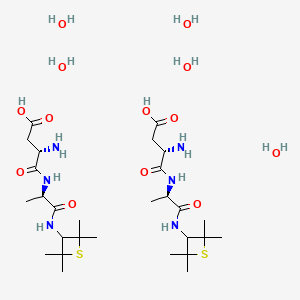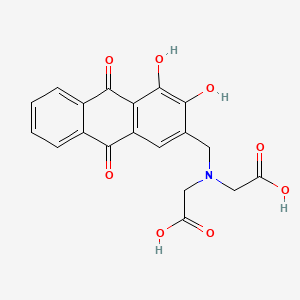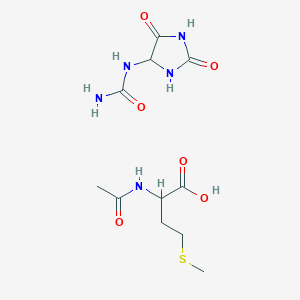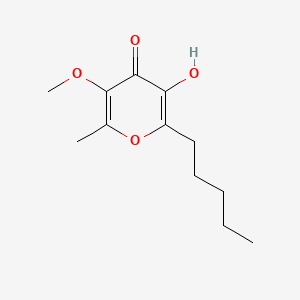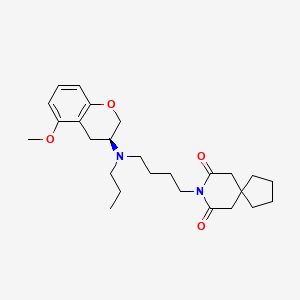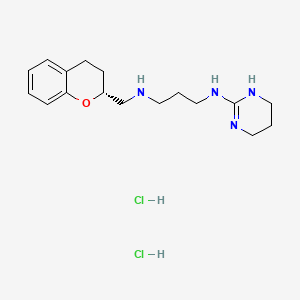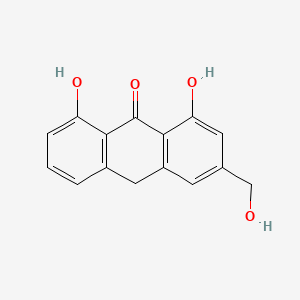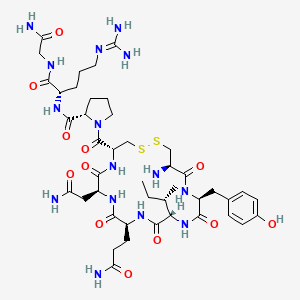
Argiprestocin
Vue d'ensemble
Description
L’argiprestocine est une hormone sécrétée par l’hypothalamus aviaire en réponse aux facteurs de stress. Il s’agit d’un congénère de l’hormone mammalienne arginine vasopressine et il est impliqué dans la réponse au stress, avec le facteur de libération de la corticotropine . L’argiprestocine joue un rôle clé dans le maintien de l’osmolalité et agit comme une hormone antidiurétique .
Applications De Recherche Scientifique
Argiprestocin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the stress response and osmoregulation in avian species.
Medicine: Explored for its potential therapeutic applications in treating conditions related to water balance and stress.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in pharmaceutical testing
Mécanisme D'action
L’argiprestocine exerce ses effets en se liant à des récepteurs spécifiques dans les cellules cibles. Elle agit principalement sur les reins pour favoriser la réabsorption de l’eau, maintenant ainsi l’osmolalité. Les cibles moléculaires comprennent les récepteurs de la vasopressine, qui activent les voies de signalisation impliquant l’adénosine monophosphate cyclique (AMPc) et la protéine kinase A (PKA). Ces voies conduisent à l’insertion de canaux d’eau (aquaporines) dans la membrane cellulaire, facilitant la réabsorption de l’eau .
Analyse Biochimique
Biochemical Properties
Argiprestocin interacts with various enzymes, proteins, and other biomolecules. It is involved in the stress response along with corticotropin-releasing factor
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being explored.
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’argiprestocine peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. La synthèse implique l’addition étape par étape d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l’utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l’utilisation de réactifs de couplage pour faciliter la formation de la liaison peptidique .
Méthodes de production industrielle
La production industrielle d’argiprestocine implique une SPPS à grande échelle, suivie de procédés de purification tels que la chromatographie liquide haute performance (HPLC) pour garantir une pureté élevée. Le produit final est ensuite lyophilisé pour obtenir une forme poudre stable .
Analyse Des Réactions Chimiques
Types de réactions
L’argiprestocine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau des acides aminés contenant du soufre, conduisant à la formation de ponts disulfure.
Réduction : Les ponts disulfure peuvent être réduits en groupes thiol à l’aide d’agents réducteurs.
Réactifs et conditions courantes
Oxydation : Le peroxyde d’hydrogène ou l’iode peuvent être utilisés comme agents oxydants.
Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des formes oxydées avec des ponts disulfure, des formes réduites avec des groupes thiol libres et divers analogues avec des acides aminés substitués .
Applications de la recherche scientifique
L’argiprestocine a un large éventail d’applications de recherche scientifique :
Chimie : Utilisée comme peptide modèle pour l’étude des techniques de synthèse et de modification des peptides.
Biologie : Étudiée pour son rôle dans la réponse au stress et l’osmorégulation chez les espèces aviaires.
Médecine : Explorée pour ses applications thérapeutiques potentielles dans le traitement des affections liées à l’équilibre hydrique et au stress.
Industrie : Utilisée dans le développement de médicaments à base de peptides et comme étalon de référence dans les tests pharmaceutiques
Comparaison Avec Des Composés Similaires
Composés similaires
Arginine vasopressine : Une hormone mammalienne présentant des propriétés antidiurétiques similaires.
Oxytocine : Une autre hormone neurohypophysaire présentant des similitudes structurales mais des effets physiologiques différents.
Isotocine : Une hormone de poisson ayant des fonctions similaires en matière d’osmorégulation
Caractère unique de l’argiprestocine
L’argiprestocine est unique en son genre en raison de son double rôle d’hormone antidiurétique et de médiateur de la réponse au stress chez les espèces aviaires. Sa capacité à réguler l’équilibre hydrique et à répondre aux facteurs de stress en fait un composé précieux pour la recherche en endocrinologie et en physiologie .
Propriétés
Numéro CAS |
113-80-4 |
|---|---|
Formule moléculaire |
C45H68F3N15O14S2 |
Poids moléculaire |
1164.2 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H67N15O12S2.C2HF3O2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62;3-2(4,5)1(6)7/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-,30-,34-;/m0./s1 |
Clé InChI |
MWMKKDDWBHXINT-JLDWLUOQSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
Apparence |
Solid powder |
| 9034-50-8 | |
Pictogrammes |
Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
CYIQNCPRG |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(8-Arginine)Oxytocin 3 Isoleucyl Vasopressin 3-Isoleucyl Vasopressin Arginine Oxytocin Arginine Vasotocin Argiprestocin Argiprestocine Isoleucyl Vasopressin Non-Mammalian Vasopressin Oxytocin, Arginine Vasopressin, 3-Isoleucyl Vasopressin, Isoleucyl Vasopressin, Non Mammalian Vasopressin, Non-Mammalian Vasotocin Vasotocin, Arginine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of arginine vasotocin?
A1: Arginine vasotocin has the molecular formula C46H65N13O12S2 and a molecular weight of 1048.24 g/mol.
Q2: How does the structure of arginine vasotocin compare to arginine vasopressin?
A2: AVT and AVP share a similar structure, both being nonapeptides. The key difference lies in position 8, where AVT has isoleucine and AVP has phenylalanine. [] This seemingly small structural variation leads to differences in their receptor binding affinities and biological activities. []
Q3: How does modifying the structure of arginine vasotocin affect its activity?
A3: Modifications at positions 4 and 8 of AVT have been shown to influence its selectivity for different physiological effects. For instance, [d‐Arg8]‐vasotocin analogues exhibited antidiuretic properties without affecting sodium excretion. [] Additionally, substituting cysteine with 3-mercaptopropanoic acid at the N-terminus increased both anovulatory and antidiuretic activity. []
Q4: What are the primary physiological roles of arginine vasotocin in birds?
A4: AVT plays a crucial role in osmoregulation, stress response, and reproductive processes in birds. [, ] It influences water reabsorption in the kidneys, stimulates the release of corticosterone during stress, and modulates reproductive behaviors. [, , , ]
Q5: How does arginine vasotocin interact with its receptors to exert its effects?
A5: AVT binds to specific G protein-coupled receptors, primarily V1 and V2 receptors, leading to downstream signaling cascades. [, , ] These cascades can activate various enzymes and second messengers, ultimately resulting in physiological responses like vasoconstriction, water reabsorption, and hormone release. [, , , ]
Q6: What is the role of arginine vasotocin in osmoregulation in birds?
A6: AVT acts on the kidneys to increase water reabsorption, thereby conserving water and maintaining osmotic balance. [, ] It achieves this by increasing the permeability of collecting ducts to water. [, ] This effect is crucial for birds, especially in arid environments. [, ]
Q7: What role does arginine vasotocin play in the stress response in birds?
A7: AVT is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates the stress response. [] Stressful stimuli can trigger AVT release, which then stimulates the release of corticosterone from the adrenal glands. [] This hormonal cascade prepares the body to cope with the stressor. []
Q8: Does arginine vasotocin interact with other hormones in regulating physiological processes?
A8: Yes, AVT exhibits complex interactions with other hormones like corticosterone, prolactin, and those involved in the hypothalamic-pituitary-thyroid (HPT) axis. [] These interactions suggest a coordinated hormonal network for regulating stress response, osmoregulation, and metabolism in birds. []
Q9: Could arginine vasotocin or its analogs have therapeutic potential?
A9: While AVT itself is not used clinically, research on synthetic analogs with modified structures and activities is ongoing. [] These analogs hold promise for developing treatments for conditions like diabetes insipidus, hyponatremia, and potentially even certain reproductive disorders. []
Q10: What are the challenges in developing arginine vasotocin analogs for therapeutic use?
A10: Challenges include optimizing their selectivity for specific receptor subtypes to minimize off-target effects and improving their pharmacokinetic properties for better bioavailability and duration of action. [] Additionally, ensuring their safety and tolerability in humans would be paramount. []
Q11: What are some of the key techniques used to study arginine vasotocin and its effects?
A11: Researchers employ a variety of methods including: * Radioimmunoassay (RIA): To measure AVT levels in biological samples. [, , , ] * High-performance liquid chromatography (HPLC): To purify and quantify AVT and its metabolites. [] * Immunohistochemistry: To visualize AVT-producing neurons and receptor distribution in the brain. [, ] * In vitro assays: To assess AVT effects on isolated tissues or cells, such as measuring water permeability in frog bladder epithelium. [, , , ] * In vivo studies: To investigate AVT effects in living animals, often using animal models to mimic human conditions. [, , , , , , ]
Q12: What are some promising areas for future research on arginine vasotocin?
A12: Future research could explore: * The precise mechanisms by which AVT influences specific behaviors, such as aggression and courtship. [, , ] * The potential for developing non-peptide AVT receptor agonists or antagonists with improved pharmacological properties. [] * The role of AVT in the pathogenesis of diseases and its potential as a therapeutic target in humans. [] * The impact of environmental factors on AVT production and function, and its implications for animal adaptation and conservation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


